![molecular formula C18H28N6O2 B402299 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 330818-23-0](/img/structure/B402299.png)
3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Scientific Research Applications
3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The piperidine groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-phenyl-2-[2-(1-piperidinyl)ethyl]pentanenitrile hydrochloride
- N′-Ethyl-3-(methoxymethyl)-N-[2-(4-methyl-1-piperidinyl)-2-phenylethyl]-1-pyrrolidinecarboximidamide hydroiodide
Uniqueness
Compared to similar compounds, 3-methyl-8-(1-piperidinyl)-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique purine core structure combined with piperidine groups
Properties
IUPAC Name |
3-methyl-8-piperidin-1-yl-7-(2-piperidin-1-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-21-15-14(16(25)20-18(21)26)24(13-12-22-8-4-2-5-9-22)17(19-15)23-10-6-3-7-11-23/h2-13H2,1H3,(H,20,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTBXTQPYOVNKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCN4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
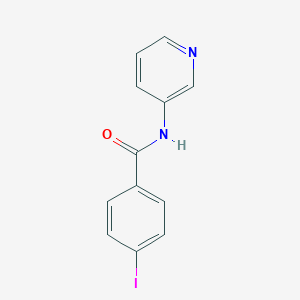
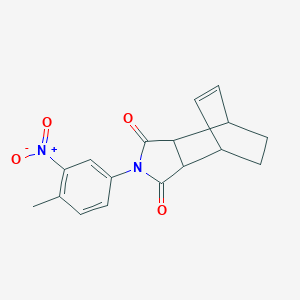
![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)

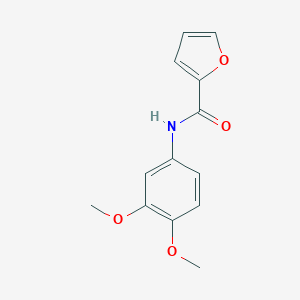
![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)
![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
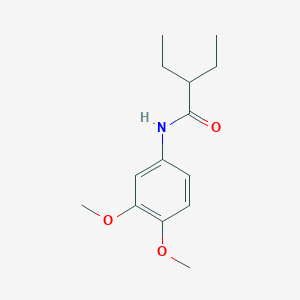
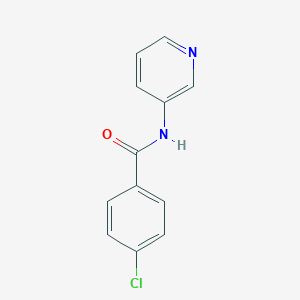
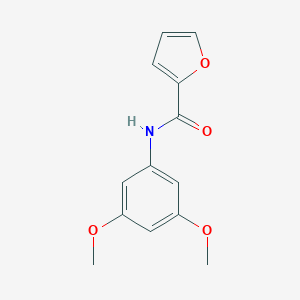
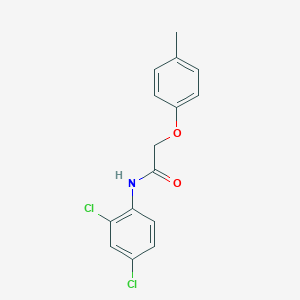
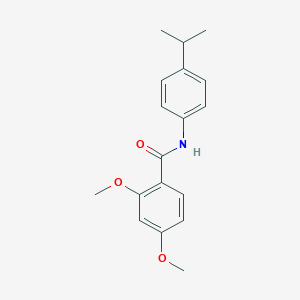
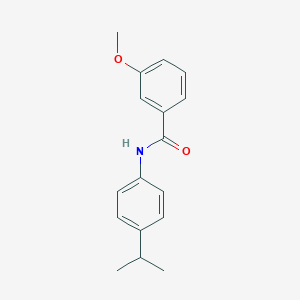
![2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide](/img/structure/B402239.png)
